- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switchesAdvanced Materials (Weinheim, 2019, 31(10),,
Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)

2,5-Thiophenedicarboxaldehyde structure
Nome del prodotto:2,5-Thiophenedicarboxaldehyde
2,5-Thiophenedicarboxaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 2,5-diformylthiophene
- Thiophene-2,5-dicarboxaldehyde
- 2,5-Thienodicarboxaldehyde
- 2,5-Thiophenedial
- 2,5-Thiophenedicarbaldehyde
- Thiophene-2,5-dialdehyde
- OTMRXENQDSQACG-UHFFFAOYSA-N
- 2,5-Diformylthiophen
- BIDD:GT0835
- 2,5-thiophene dicarboxaldehyde
- BCP27894
- 3546AF
- STL324623
- SBB000080
- FCH1114698
- 2,5-THIOPHENENEDICARBOXALDEHYDE
- OR
- A844510
- SCHEMBL178830
- EN300-624191
- FT-0600251
- 932-95-6
- AM20080613
- AS-38473
- 2,5-Thiophenedicarboxaldehyde, 99%
- CHEMBL2229528
- MFCD00216592
- AKOS015855708
- DTXSID50343151
- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
- AC-5193
- CS-W016463
- DB-005145
- XH0625
-
- MDL: MFCD00216592
- Inchi: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
- Chiave InChI: OTMRXENQDSQACG-UHFFFAOYSA-N
- Sorrisi: O=CC1=CC=C(C=O)S1
Proprietà calcolate
- Massa esatta: 139.993201g/mol
- Carica superficiale: 0
- XLogP3: 1.2
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta legami ruotabili: 2
- Massa monoisotopica: 139.993201g/mol
- Massa monoisotopica: 139.993201g/mol
- Superficie polare topologica: 62.4Ų
- Conta atomi pesanti: 9
- Complessità: 110
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Yellow to Brown Solid
- Densità: 1.327 (estimate)
- Punto di fusione: 115-117 °C (lit.)
- Punto di ebollizione: 226.66°C (rough estimate)
- Punto di infiammabilità: 136.5°C
- Indice di rifrazione: 1.5300 (estimate)
- PSA: 62.38000
- LogP: 1.37310
- FEMA: 3184
- Solubilità: Non determinato
2,5-Thiophenedicarboxaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:2-8 °C
2,5-Thiophenedicarboxaldehyde Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,5-Thiophenedicarboxaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A507112-250mg |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 250mg |
$14.0 | 2025-02-25 | |
Chemenu | CM199924-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 5g |
$189 | 2024-07-19 | |
abcr | AB243873-250 mg |
Thiophene-2,5-dicarboxaldehyde, 95%; . |
932-95-6 | 95% | 250MG |
€92.10 | 2022-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046953-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 98% | 25g |
¥2915.00 | 2024-04-25 | |
eNovation Chemicals LLC | D606719-100g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 97% | 100g |
$1800 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032678-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥180 | 2024-05-20 | |
Apollo Scientific | OR28138-1g |
Thiophene-2,5-dicarboxaldehyde |
932-95-6 | 98% | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-200mg |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 200mg |
¥139.0 | 2022-06-10 | |
Chemenu | CM199924-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 25g |
$423 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-PP592-1g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 95% | 1g |
¥360.0 | 2022-06-10 |
2,5-Thiophenedicarboxaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
Riferimento
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clipsTetrahedron Letters, 2013, 54(22), 2795-2798,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Riferimento
- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling PropertiesJournal of Organic Chemistry, 2015, 80(19), 9401-9409,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Selective Anionic Polymerization of 2,5-Divinylthiophene DerivativesMacromolecules (Washington, 2021, 54(17), 8173-8181,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
- Preparation of 2,5-thiophenedicarboxaldehydeBulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
Riferimento
- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applicationsJournal of Luminescence, 2015, 166, 22-39,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C
Riferimento
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O ComplexCatalysts, 2021, 11(10),,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
Riferimento
- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
Riferimento
- Linear and nonlinear luminescence properties of thiophene based materialsJournal of the Serbian Chemical Society, 2005, 70(2), 201-208,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt
Riferimento
- Sulfur Containing Stable Unsubstituted Heptacene AnalogsOrganic Letters, 2012, 14(1), 78-81,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Riferimento
- Single- and two-photon excited fluorescence of a new thiophene derivativeJinan Daxue Xuebao, 2004, 18(4), 350-352,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
Riferimento
- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building BlockOrganic Letters, 2021, 23(9), 3481-3485,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 12 h, rt
1.3 Reagents: Water
1.2 -78 °C; 30 min, -78 °C; 12 h, rt
1.3 Reagents: Water
Riferimento
- Thiophene-cored isoindigo derivative-thiophene copolymer, and preparing method and application thereof, China, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane
Riferimento
- Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl RingsJournal of the American Chemical Society, 1995, 117(9), 2467-78,
2,5-Thiophenedicarboxaldehyde Raw materials
- Thiophene, 2-bromo-5-(diethoxymethyl)-
- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-
- thiophene-2,5-diyldimethanol
- 2,5-Dibromothiophene
- 2-(2-Thienyl)-1,3-dioxolane
2,5-Thiophenedicarboxaldehyde Preparation Products
2,5-Thiophenedicarboxaldehyde Letteratura correlata
-
Alina Brzeczek,Katarzyna Piwowar,Wojciech Domagala,Miko?aj M. Miko?ajczyk,Krzysztof Walczak,Pawel Wagner RSC Adv. 2016 6 36500
-
Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
-
Yen-Wen Huang,Yan-Cheng Lin,Jian-Sian Li,Wen-Chang Chen,Chu-Chen Chueh J. Mater. Chem. C 2021 9 9473
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4. Complexes of ligands providing endogenous bridges. Part 2. The non-template synthesis of tetraimine Schiff base macrocycles derived from 1,3-diamino-2-hydroxypropaneDavid E. Fenton,Richard Moody J. Chem. Soc. Dalton Trans. 1987 219
-
5. Dinucleating macrocyclic Schiff bases derived from thiophene and their metal complexes: the crystal structures of a free macrocycle and of a disilver complexNeil A. Bailey,Michael M. Eddy,David E. Fenton,Stephen Moss,Anuradha Mukhopadhyay,Geraint Jones J. Chem. Soc. Dalton Trans. 1984 2281
932-95-6 (2,5-Thiophenedicarboxaldehyde) Prodotti correlati
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- 638-02-8(2,5-Dimethylthiophene)
- 872-55-9(2-Ethylthiophene)
- 932-41-2(2,3-Thiophenedicarboxaldehyde)
- 98-03-3(Thiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde

Purezza:99%
Quantità:25g
Prezzo ($):375.0